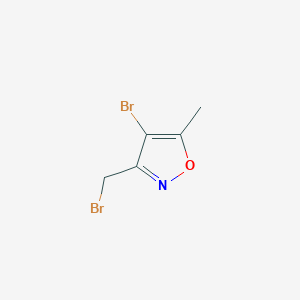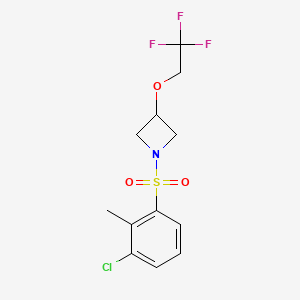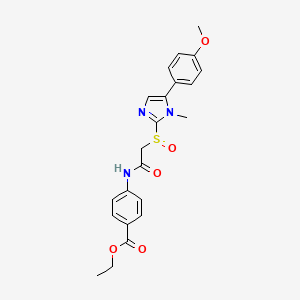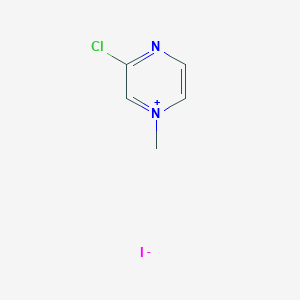
4-Bromo-3-(bromométhyl)-5-méthyl-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of two bromine atoms, a methyl group, and an oxazole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Applications De Recherche Scientifique
4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
Target of Action
Brominated compounds like this are often used in organic synthesis, particularly in reactions such as the suzuki–miyaura cross-coupling .
Mode of Action
The mode of action of 4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole is likely related to its role as a reagent in organic synthesis. In the Suzuki–Miyaura cross-coupling reaction, for example, it may act as an electrophile, reacting with a boron reagent in the presence of a palladium catalyst .
Biochemical Pathways
In the context of organic synthesis, it may be involved in the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules .
Result of Action
The result of the action of 4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole is likely the formation of new organic compounds through carbon-carbon bond formation. This can lead to the synthesis of a wide variety of complex organic molecules, depending on the other reagents and conditions used in the reaction .
Action Environment
The action of 4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole is likely influenced by various environmental factors, including the presence of other reagents, the temperature, and the pH of the reaction environment. These factors can affect the rate and outcome of the reaction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole typically involves the bromination of 3-(bromomethyl)-5-methyl-1,2-oxazole. This can be achieved through the following steps:
Formation of 3-(bromomethyl)-5-methyl-1,2-oxazole: This intermediate can be synthesized by the bromination of 5-methyl-1,2-oxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.
Bromination of the Intermediate: The intermediate 3-(bromomethyl)-5-methyl-1,2-oxazole is further brominated using bromine (Br2) in the presence of a suitable solvent like carbon tetrachloride (CCl4) to yield 4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted oxazoles with various functional groups.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dehalogenated oxazoles.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(bromomethyl)-3-methoxybenzoate
- Methyl 4-bromo-3-methylbenzoate
Comparison
4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole is unique due to the presence of the oxazole ring, which imparts distinct chemical properties compared to similar compounds like methyl 4-(bromomethyl)-3-methoxybenzoate and methyl 4-bromo-3-methylbenzoate
Propriétés
IUPAC Name |
4-bromo-3-(bromomethyl)-5-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Br2NO/c1-3-5(7)4(2-6)8-9-3/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBRINVAJRPXBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)CBr)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2375267-57-3 |
Source


|
| Record name | 4-bromo-3-(bromomethyl)-5-methyl-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-(2-ethoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2419191.png)
![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide](/img/structure/B2419193.png)
![N-[(2,4-difluorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide](/img/structure/B2419197.png)



![tert-Butyl 5-oxa-2,8-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2419202.png)

![N-phenethyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2419205.png)
![methyl 3-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2419207.png)
![2-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2419208.png)
